tert-Butyl (3-nitropyridin-4-yl)carbamate
Overview
Description
tert-Butyl (3-nitropyridin-4-yl)carbamate: is a chemical compound with the molecular formula C10H13N3O4 It is a derivative of pyridine, featuring a nitro group at the 3-position and a carbamate group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-nitropyridin-4-yl)carbamate typically involves the reaction of 3-nitropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
[ \text{3-nitropyridine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in tert-Butyl (3-nitropyridin-4-yl)carbamate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with various nucleophiles, leading to the formation of substituted pyridine derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 3-Aminopyridine derivative.
Substitution: Substituted pyridine derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry: tert-Butyl (3-nitropyridin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is used to study the effects of nitro and carbamate groups on biological systems. It is also employed in the development of enzyme inhibitors and other bioactive molecules.
Medicine: this compound has potential applications in drug discovery and development. It is investigated for its role in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl (3-nitropyridin-4-yl)carbamate involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other proteins. The carbamate group can act as a protecting group for amines, allowing for selective reactions in complex synthetic pathways.
Comparison with Similar Compounds
- tert-Butyl (3,5-difluoropyridin-4-yl)carbamate
- tert-Butyl (2,6-dibromo-3-nitropyridin-4-yl)carbamate
Comparison:
- tert-Butyl (3,5-difluoropyridin-4-yl)carbamate features fluorine atoms instead of a nitro group, which affects its reactivity and applications.
- tert-Butyl (2,6-dibromo-3-nitropyridin-4-yl)carbamate has bromine atoms at the 2 and 6 positions, which influence its chemical behavior and potential uses.
Uniqueness: tert-Butyl (3-nitropyridin-4-yl)carbamate is unique due to the presence of both a nitro group and a carbamate group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(3-nitropyridin-4-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-7-4-5-11-6-8(7)13(15)16/h4-6H,1-3H3,(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEIOYAIAXCJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446503 | |
Record name | tert-Butyl (3-nitropyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623562-22-1 | |
Record name | tert-Butyl (3-nitropyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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